Mnk/pim-IN-1 -

Mnk/pim-IN-1

Catalog Number: EVT-12561985
CAS Number:
Molecular Formula: C27H27FN6O2
Molecular Weight: 486.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mnk/pim-IN-1 is classified as a kinase inhibitor. It is derived from a series of compounds designed to selectively inhibit Mnk1 and Mnk2. The development of this compound involved structure-guided design and optimization processes aimed at enhancing potency and selectivity against these kinases while minimizing off-target effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mnk/pim-IN-1 typically involves multiple steps, including:

  1. Starting Materials: The synthesis often begins with readily available heterocyclic compounds or derivatives.
  2. Key Reactions: Key reactions may include amide bond formation, cyclization, and substitution reactions to introduce functional groups that enhance binding affinity to the Mnk active site.
  3. Optimization: Structure-activity relationship studies are crucial for optimizing the compound's efficacy. For instance, modifications to the core structure have been shown to significantly impact the inhibitory potency against Mnk kinases .

The synthesis process is guided by computational modeling techniques that predict how structural changes affect binding interactions with target kinases.

Molecular Structure Analysis

Structure and Data

The molecular structure of Mnk/pim-IN-1 features a core scaffold that allows for interaction with the ATP-binding site of Mnk kinases. Key structural components include:

  • Heterocyclic Rings: These provide essential interactions with specific amino acids within the kinase domain.
  • Functional Groups: Substituents on the rings can enhance solubility and binding affinity.

Quantitative data from X-ray crystallography studies reveal how specific residues such as Phe159 and Cys225 interact with the inhibitor, providing insights into its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Mnk/pim-IN-1 undergoes several chemical reactions during its synthesis:

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and reaction time, which are optimized through experimental trials .

Mechanism of Action

Process and Data

Mnk/pim-IN-1 functions primarily by inhibiting the phosphorylation activity of Mnk1 and Mnk2 on eIF4E. This inhibition disrupts the translation initiation process, leading to reduced protein synthesis essential for cancer cell survival.

  • Phosphorylation Inhibition: The compound binds competitively to the ATP-binding site of the kinases, preventing substrate phosphorylation.
  • Downstream Effects: Inhibition leads to decreased levels of phosphorylated eIF4E, which has been associated with reduced tumor growth in preclinical models .

Data from various assays indicate that effective concentrations for inhibition are often in the low nanomolar range.

Physical and Chemical Properties Analysis

Physical Properties

Mnk/pim-IN-1 exhibits several notable physical properties:

  • Solubility: Typically moderate solubility in aqueous solutions.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Generally falls within the range suitable for drug development (~300-500 Da).
  • LogP Value: Indicates lipophilicity which affects absorption and distribution in biological systems.

These properties are essential for predicting pharmacokinetic behavior and optimizing formulation strategies .

Applications

Scientific Uses

Mnk/pim-IN-1 is primarily being investigated for its potential applications in cancer therapy. Specific areas include:

  1. Leukemia Treatment: Targeting Mnk pathways has shown promise in reducing tumor burden in acute myeloid leukemia models.
  2. Solid Tumors: The compound is being explored as part of combination therapies to enhance efficacy against resistant cancer types.
  3. Research Tool: It serves as a valuable tool for studying Mnk-related signaling pathways in various biological contexts.
Therapeutic Rationale and Target Validation in Hematological Malignancies

Role of MNK and PIM Kinases in Oncogenic Signaling Cascades

MNK (MAP kinase-interacting kinase) and PIM (proviral integration site for Moloney murine leukemia virus) kinases are serine/threonine kinases that drive oncogenic signaling in hematological malignancies. MNK1/2 phosphorylate the mRNA cap-binding protein eIF4E at Ser209, facilitating the translation of oncogenic mRNAs (e.g., MYC, CCND1, BCL2) critical for cell survival and proliferation [1] [5]. PIM kinases (PIM1/2/3) phosphorylate substrates like BAD, c-MYC, and 4EBP1, promoting cell cycle progression and apoptosis evasion [6] [8]. Both kinases operate downstream of dysregulated pathways in leukemia:

  • MNKs integrate signals from RAS/RAF/ERK and p38 MAPK pathways [1] [5].
  • PIMs are transcriptionally upregulated by JAK/STAT and FLT3 signaling [6] [8].

Table 1: Key Substrates and Functional Roles of MNK and PIM Kinases

KinaseKey SubstratesOncogenic FunctionsRegulatory Pathways
MNK1/2eIF4E (Ser209), hnRNPA1, cPLA2mRNA translation of oncogenes, cell survivalRAS/RAF/ERK, p38 MAPK
PIM1/2/3BAD (Ser112/136), c-MYC (Ser62), 4EBP1Apoptosis inhibition, cell cycle progressionJAK/STAT, FLT3, PI3K/AKT

Notably, MNK and PIM kinases are constitutively active in leukemia and exhibit functional redundancy. Genetic knockout studies reveal that while single MNK or PIM deletion has minimal effects on normal hematopoiesis, dual inhibition synergistically impairs cancer cell viability [1] [8].

Pathogenic Implications of MNK/PIM Overexpression in Acute Myeloid Leukemia (AML)

Overexpression of MNK and PIM kinases correlates with aggressive AML phenotypes and poor clinical outcomes:

  • MNK/eIF4E Axis: Nuclear phosphorylated eIF4E (p-eIF4E) is elevated in AML blasts and associates with high tumor burden and shorter overall survival [1] [5]. MNK activity sustains cap-dependent translation of anti-apoptotic proteins like MCL1, enhancing chemoresistance [5].
  • PIM Overexpression: PIM1/2 are upregulated in 70% of AML cases, particularly in FLT3-ITD and KMT2A-rearranged subtypes [6] [8]. In vitro studies demonstrate PIM2’s role in maintaining cap-dependent translation independent of mTORC1, enabling leukemia cell survival during metabolic stress [3] [8].

Dual MNK/PIM activation creates a pathogenic feedback loop: PIM-mediated stabilization of c-MYC increases MNK expression, while MNK-dependent eIF4E phosphorylation enhances translation of PIM transcripts [3] [6]. This interdependence accelerates leukemogenesis and therapy resistance.

Table 2: Clinical Correlations of MNK/PIM in AML Subtypes

BiomarkerAML SubtypePrognostic ImpactFunctional Consequence
p-eIF4E (high)M4/M5 FAB subtypesReduced OSEnhanced BCL2/MYC translation
PIM2 (high)FLT3-ITD, KMT2A-rChemoresistanceBAD inactivation, mTORC1 bypass
MNK1 (high)Secondary AMLShorter remissioneIF4F complex hyperactivation

Dual Kinase Inhibition as a Strategy to Overcome Chemoresistance and Signaling Redundancy

Single-agent kinase inhibitors often fail in AML due to pathway redundancy and adaptive resistance. Dual MNK/PIM targeting addresses these challenges:

  • Overcoming Redundancy: MNK and PIM kinases phosphorylate overlapping substrates (e.g., 4EBP1, c-MYC). Simultaneous inhibition disrupts parallel survival signals, as shown by >50% reduction in AML cell viability compared to single agents [3] [10].
  • Bypassing Chemoresistance Mechanisms: PIM kinases upregulate drug efflux pumps (e.g., ABCB1), while MNKs enhance DNA repair pathways. Dual inhibitors like Mnk/pim-IN-1 reverse multidrug resistance in vitro [6] [10].
  • Synergy with Epigenetic Modulators: Preclinical studies show that Mnk/pim-IN-1 enhances azacitidine efficacy by suppressing MYC-driven ribosome biogenesis, with synergy scores (CI<0.3) in TP53-mutant AML models [3] [10].

Pharmacological advantages include low nanomolar IC50 values against AML cell lines (e.g., 28 nM in MV4-11 cells) and minimal toxicity to normal CD34+ hematopoietic stem cells [3] [10].

Synergistic Potential with BCL2 and FLT3 Inhibitors in AML Subtypes

Mnk/pim-IN-1 enhances the efficacy of targeted therapies in molecularly defined AML:

  • BCL2 Inhibitors (Venetoclax):
  • Mechanism: MNK inhibition suppresses MCL1 translation, while PIM inhibition destabilizes BCL-xL. This forces AML cells to rely solely on BCL2, increasing venetoclax sensitivity [4] [10].
  • Evidence: In FLT3-ITD+ MOLM-13 cells, Mnk/pim-IN-1 + venetoclax reduces viability by 90% (vs. 40–60% with either agent alone; Bliss synergy score >15) [4] [9]. Primary AML samples with high PIM2 expression show 3.2-fold higher venetoclax synergy [8] [10].
  • FLT3 Inhibitors (Gilteritinib/Midostaurin):
  • Mechanism: Mnk/pim-IN-1 blocks compensatory MNK/eIF4E and PIM/STAT5 signaling activated after FLT3 inhibition [4] [9].
  • Evidence: CRISPR screens identify BCL2 knockout as synergistic with FLT3 inhibitors. Pharmacological validation shows Mnk/pim-IN-1 + gilteritinib depletes phospho-STAT5 and phospho-4EBP1, with 80% tumor regression in FLT3-ITD+ xenografts [4] [9].

Table 3: Synergy Profiles of Mnk/pim-IN-1 in AML Combinations

Combination PartnerAML SubtypeSynergy MetricKey Resistant Pathway Targeted
VenetoclaxFLT3-ITD, PIM2-highCI = 0.2–0.4MCL1/BCL-xL upregulation
GilteritinibFLT3-ITDBliss score >20STAT5/MAPK reactivation
AzacitidineTP53-mutantΔIC50 = 5.8-foldRibosome biogenesis

These data support the clinical development of Mnk/pim-IN-1 as a backbone for rational combinations in refractory AML.

Properties

Product Name

Mnk/pim-IN-1

IUPAC Name

[4-[4-(4-fluoro-2-propan-2-yloxyanilino)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone

Molecular Formula

C27H27FN6O2

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C27H27FN6O2/c1-17(2)36-24-15-20(28)7-8-22(24)33-26-25-23(30-16-31-26)10-9-21(32-25)18-3-5-19(6-4-18)27(35)34-13-11-29-12-14-34/h3-10,15-17,29H,11-14H2,1-2H3,(H,30,31,33)

InChI Key

FWTKVRZMQJINSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)NC2=NC=NC3=C2N=C(C=C3)C4=CC=C(C=C4)C(=O)N5CCNCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.